molecular formula C8H13N3 B3087533 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1174645-47-6

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B3087533
CAS No.: 1174645-47-6
M. Wt: 151.21
InChI Key: WSQAMKNDJFEMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This bicyclic structure is a key precursor and core component in developing potent ligands for various biological targets. Notably, close structural analogues of this compound, such as BIM-46174 and its dimer BIM-46187, are recognized as cell-permeable inhibitors that preferentially silence Gαq proteins, which are crucial subunits of G protein-coupled receptors (GPCRs) . These inhibitors have become valuable tool compounds for dissecting complex GPCR signaling pathways and have shown potential in investigating cancer cell proliferation and survival . Furthermore, the tetrahydroimidazo[1,2-a]pyrazine core is explored in other therapeutic areas, with related derivatives being investigated as modulators of the P2X7 receptor for pain and neurodegenerative disorders , and as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of Type II diabetes . The specific 2,8-dimethyl substitution on this heterocyclic framework makes it a valuable building block for researchers aiming to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes by qualified scientists in laboratory settings only. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h5,7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQAMKNDJFEMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethylimidazo[1,2-a]pyrazine with suitable reagents in the presence of a catalyst. For instance, the condensation of 2-amino-3-methylpyrazine with 1,3-diketones under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Imidazo[1,2-a]pyrimidine Derivatives
  • Structure : Replaces pyrazine with pyrimidine in the bicyclic core.
  • Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (e.g., compound 8d ) .
  • Activity: Antibacterial (against S. aureus and E. coli) via hydrazone substituents at C-2. No Gαq inhibition reported .
  • Key Difference : Pyrimidine core alters electronic properties, shifting biological targets.
(b) Imidazo[1,2-a]pyrazine HDAC Inhibitors
  • Example : And63, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative with a hydrophobic capping group .
  • Activity : Selective HDAC6 inhibition (IC50 = 33 nM) due to interactions with the enzyme’s hydrophobic channel .
  • Key Difference : Substituents targeting HDAC6 diverge from Gαq-focused modifications.

Substituent-Driven Functional Divergence

Compound Substituents Biological Activity Potency/Selectivity Reference
2,8-Dimethyl derivative 2-methyl, 8-methyl Gαq inhibition IC50 ~100 nM (BIM-46174)
BIM-46187 Dimerized BIM-46174 Enhanced Gαq inhibition 10-fold potency increase
Antifungal hybrids C-3 thiosemicarbazone/thiazolidinedione Antifungal (Sporothrix spp.) Synergy with itraconazole
Anticancer analogs C-2 pyridinyl/thiophenyl Kinase inhibition Binds G-rich loop (Gly28)
  • Critical Insight : Substituents at C-2 or C-3 dictate target specificity. Methyl groups in 2,8-dimethyl derivatives optimize Gαq binding, while bulkier groups (e.g., trifluoromethylphenyl in ) may reduce stability .

Pharmacological Profiles

Property 2,8-Dimethyl Derivative Imidazo[1,2-a]pyrimidine HDAC Inhibitor (And63)
Primary Target Gαq protein Bacterial enzymes HDAC6
Cell Permeability High Moderate High
Selectivity >100-fold for Gαq Broad-spectrum antibacterial 100-fold vs. HDAC8
Clinical Relevance Cancer therapy Antimicrobial resistance Neurodegenerative diseases

Biological Activity

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research on its biological effects, including antimicrobial properties and mechanisms of action.

  • IUPAC Name: this compound
  • Molecular Formula: C₈H₁₃N₃
  • Molecular Weight: 151.21 g/mol
  • CAS Number: 1989659-87-1

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Key areas of activity include:

  • Antimicrobial Activity
    • Research has indicated that derivatives of tetrahydroimidazo compounds demonstrate significant antibacterial properties. For instance, compounds related to this structure have been tested against various bacterial strains.
    • A notable study found that certain synthesized derivatives showed zones of inhibition ranging from 22 mm to 33 mm against E. coli and S. aureus .
  • Mechanism of Action
    • The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within bacteria. The imidazo structure enhances binding affinity and stability in biological systems .
    • The presence of the methyl groups at the 2 and 8 positions may also affect the lipophilicity and overall interaction with cellular membranes.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Testing : A study synthesized various hydrazone derivatives from imidazo[1,2-a]pyrimidines and tested their antibacterial efficacy. Compounds such as 8d, 8e, and 8f exhibited excellent activity against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : Research into the SAR indicates that modifications to the imidazo core can significantly impact biological activity. For example, changes in substituents can lead to variations in antimicrobial potency .

Data Table: Antibacterial Activity of Related Compounds

CompoundZone of Inhibition (mm)Bacterial Strain
8d30E. coli
8e32S. aureus
8f25Pseudomonas aeruginosa
8a22Streptococcus pyogenes

Q & A

Basic: What are the common synthetic routes for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?

The synthesis typically involves cyclization of precursors such as 2-aminoimidazoles with diketones or ketoesters under acidic/basic conditions. For example, condensation reactions between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., diketones) can form the imidazo[1,2-a]pyrazine core . Multi-step protocols may include initial preparation of intermediates (e.g., pyrazole or piperazine derivatives) followed by coupling reactions. Solvents like ethanol or DMF and catalysts (e.g., copper iodide) are often employed to enhance yield .

Advanced: How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyrazine core be addressed?

Regioselectivity is influenced by substituent electronic effects and steric hindrance. For example, electron-withdrawing groups at the 3-position (e.g., chloro or carboxylate) direct electrophilic substitution to the 5- or 8-positions. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., boronates) or protecting strategies (e.g., tert-butoxycarbonyl) can enforce specificity. Experimental validation via NMR and X-ray crystallography is critical .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ring saturation and substituent positions (e.g., methyl groups at 2,8-positions) .
  • HRMS : High-resolution mass spectrometry for molecular formula verification.
  • IR Spectroscopy : Identification of functional groups (e.g., C=N stretches near 1650 cm1^{-1}) .
  • HPLC : Purity assessment using reverse-phase columns and UV detection .

Advanced: How do structural modifications impact biological activity in imidazo[1,2-a]pyrazine derivatives?

Substituents at the 2- and 8-positions significantly modulate interactions with targets like kinases or GPCRs. For instance:

  • Methyl groups enhance lipophilicity and membrane permeability.
  • Electron-withdrawing groups (e.g., chloro) improve binding affinity to enzymatic active sites.
  • Bioisosteric replacement (e.g., pyrimidine for pyrazine) alters selectivity. SAR studies require iterative synthesis, in vitro assays (e.g., enzymatic inhibition), and molecular docking .

Basic: What are the typical oxidation and reduction reactions for this compound?

  • Oxidation : Hydrogen peroxide or mCPBA oxidizes the tetrahydro ring to dihydro or aromatic derivatives.
  • Reduction : Sodium borohydride or Pd/C under H2H_2 reduces carbonyl groups or unsaturated bonds.
  • Substitution : Halogenation (e.g., NN-bromosuccinimide) introduces reactive handles for cross-coupling (e.g., Suzuki-Miyaura) .

Advanced: How can computational tools predict metabolic stability or toxicity?

QSAR models and docking simulations (e.g., AutoDock Vina) assess ADMET properties:

  • Metabolic Sites : Cytochrome P450 metabolism is predicted via MetaSite.
  • Toxicity : ProTox-II evaluates hepatotoxicity and mutagenicity.
  • Solubility : COSMO-RS calculates logP and aqueous solubility. Experimental validation using hepatic microsomes or Ames tests is necessary .

Basic: What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy.
  • Conduct reactions in fume hoods to avoid inhalation.
  • Store under inert atmosphere (argon) at -20°C to prevent degradation.
  • Follow institutional guidelines for waste disposal .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Strategies include:

  • Reproducing studies with rigorously purified samples (HPLC >98%).
  • Standardizing assays (e.g., using recombinant enzymes vs. cell lysates).
  • Meta-analysis of literature to identify consensus targets .

Basic: What are its potential applications in medicinal chemistry?

This scaffold is explored for:

  • Kinase Inhibitors : ATP-binding site modulation in cancer therapy.
  • Antimicrobials : Disruption of bacterial topoisomerases.
  • Neurological Agents : GPCR targeting for anxiety/depression .

Advanced: What strategies optimize yield in multi-step syntheses?

  • Stepwise Purification : Column chromatography after each step removes byproducts.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h).
  • Catalyst Screening : Pd/C or Ni catalysts improve cross-coupling efficiency.
  • DoE (Design of Experiments) : Statistical optimization of variables (temperature, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.